
N-hexadecanoyl-L-Homoserine lactone
Overview
Description
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide is a chemical compound with the molecular formula C20H37NO3 and a molecular weight of 339.51 g/mol . It is a member of the acyl homoserine lactone family, which are signaling molecules used in quorum sensing by bacteria . This compound is known for its role in bacterial communication and regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide typically involves the reaction of hexadecanoic acid with (3S)-tetrahydro-2-oxo-3-furanamine. The reaction is carried out under anhydrous conditions with a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent control of reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Quorum Sensing in Bacteria
N-Hexadecanoyl-L-homoserine lactone serves as a signaling molecule in bacterial communication systems. It is produced by several bacteria, including Pseudomonas aeruginosa and Agrobacterium tumefaciens, to monitor population density and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence .
Key Insights:
- Biofilm Formation: AHLs like C16-HSL are critical for biofilm development, which is essential for bacterial survival in various environments.
- Virulence Regulation: In pathogens such as Pseudomonas aeruginosa, C16-HSL regulates the expression of virulence factors that enhance pathogenicity .
Agricultural Applications
The interaction between AHLs and plants has garnered significant attention due to its implications for enhancing plant growth and resistance to pathogens. This compound has been shown to prime plants for enhanced defense responses.
Mechanisms of Action:
- Induction of Defense Responses: Studies indicate that treatment with C16-HSL can increase resistance in plants like Arabidopsis thaliana against bacterial pathogens by inducing callose deposition and the accumulation of phenolic compounds .
- Alteration of Gene Expression: Exposure to AHLs modifies the expression of genes related to plant defense, leading to systemic acquired resistance .
Case Study Example:
- In a study involving Arabidopsis thaliana, application of C16-HSL resulted in enhanced lignification and phenolic compound accumulation, which are critical for plant defense against pathogens .
Biotechnological Applications
This compound has potential applications in biotechnology due to its role in microbial communication and regulation.
Potential Uses:
- Biosensors: The ability of AHLs to modulate gene expression can be harnessed to develop biosensors for detecting bacterial contamination or monitoring microbial populations in various settings .
- Bioremediation: AHLs can be used to enhance the efficiency of bioremediation processes by promoting the growth of beneficial microbes that degrade pollutants .
Medical Applications
The anti-biofilm properties of this compound suggest potential therapeutic applications in combating infections associated with biofilms.
Therapeutic Insights:
- Inhibition of Biofilm Formation: Research indicates that AHLs can be used to disrupt biofilm formation on medical devices, potentially reducing the incidence of device-related infections .
- Cancer Research: Some studies suggest that AHLs may influence cancer cell behavior, although this area requires further investigation .
Summary Table: Applications of this compound
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Quorum Sensing | Signaling molecule for bacterial communication | Regulates biofilms and virulence factors |
Agriculture | Enhances plant growth and pathogen resistance | Induces defense responses in Arabidopsis thaliana |
Biotechnology | Potential use in biosensors and bioremediation | Promotes beneficial microbial growth |
Medical | Anti-biofilm properties for infection control | Reduces device-related infections |
Mechanism of Action
The mechanism of action of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide involves its interaction with bacterial LuxR-type receptors . These receptors regulate gene expression in response to the concentration of signaling molecules. The compound binds to the receptor, altering its conformation and modulating the transcription of target genes involved in virulence, biofilm formation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide: Similar structure with an octadecanoyl chain instead of a hexadecanoyl chain.
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]dodecanamide: Contains a shorter dodecanoyl chain.
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexanamide: Features a hexanoyl chain.
Uniqueness
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide is unique due to its specific chain length, which influences its hydrophobicity and ability to interact with bacterial membranes and receptors . This specificity makes it a valuable tool in studying quorum sensing and developing antimicrobial strategies.
Biological Activity
N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a prominent member of the N-acyl homoserine lactone (AHL) family, which plays a crucial role in bacterial quorum sensing (QS). This signaling mechanism allows bacteria to coordinate their behavior based on population density, influencing various biological activities such as biofilm formation, virulence factor production, and bioluminescence. This article delves into the biological activity of C16-HSL, highlighting its mechanisms, effects on different organisms, and implications in microbial ecology.
Quorum Sensing Mechanism
C16-HSL is synthesized by bacteria through the action of LuxI-type synthases and is recognized by LuxR-type receptors. Upon reaching a threshold concentration, C16-HSL binds to its receptor, triggering the transcription of target genes involved in QS-regulated behaviors. This process is vital for the regulation of pathogenicity in various bacterial species.
Effects on Bacterial Behavior
- Biofilm Formation : C16-HSL has been shown to enhance biofilm formation in several bacterial species, including Pseudomonas aeruginosa. Biofilms provide protection against environmental stresses and antibiotics, complicating treatment strategies.
- Virulence Factor Production : In Erwinia carotovora, C16-HSL regulates the production of cellulases and pectinases, enzymes that facilitate plant tissue degradation, contributing to the pathogen's virulence .
- Antibiotic Resistance : Some studies indicate that AHLs like C16-HSL may play a role in the development of antibiotic resistance by modulating gene expression related to resistance mechanisms .
Interaction with Eukaryotic Systems
C16-HSL also exhibits significant interactions with eukaryotic cells:
- Plant Interactions : Research has demonstrated that C16-HSL can influence plant-microbe interactions. For instance, it can affect root exudation and alter plant defense responses, thereby impacting plant growth and health .
- Human Cells : There is emerging evidence that AHLs may interact with human cellular systems. For example, studies have shown that certain AHLs can modulate immune responses and potentially influence inflammatory processes .
Case Study 1: Impact on Citrobacter amalonaticus
A study characterized the QS system in Citrobacter amalonaticus, revealing that this bacterium synthesizes multiple AHLs, including C16-HSL. The research highlighted how C16-HSL modulates gene expression related to carbon metabolism and biofilm formation, demonstrating its ecological significance in microbial communities .
Case Study 2: Role in Plant Pathogenicity
In another study focusing on Erwinia carotovora, it was found that C16-HSL significantly enhanced the production of virulence factors in response to cell density. This work underscores the importance of AHLs in facilitating pathogenic interactions with host plants and suggests potential targets for controlling plant diseases .
Table 1: Summary of Biological Activities Associated with C16-HSL
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXVOQAEZMUIH-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of C16-HSL in bacterial communication?
A: C16-HSL is a type of acyl-homoserine lactone (AHL), which are signaling molecules used by bacteria for quorum sensing. This process allows bacteria to coordinate gene expression and behavior based on population density. []
Q2: What is unique about C16-HSL compared to other AHLs?
A: C16-HSL is characterized by its long acyl chain, distinguishing it from other AHLs. This hydrophobic nature influences its transport and potentially its interactions with bacterial membranes. []
Q3: How do bacteria release C16-HSL, especially considering its hydrophobic nature?
A: Research indicates that membrane vesicles (MVs) play a crucial role in C16-HSL delivery. These small, membrane-bound sacs pinch off from bacterial cells, carrying C16-HSL within and facilitating its transport through the extracellular environment. [, ]
Q4: Is MV-mediated C16-HSL delivery affected by environmental factors?
A: Research suggests that DNA-damaging conditions can stimulate the production of MVs containing C16-HSL in Paracoccus denitrificans. This increase in C16-HSL release is linked to the activity of phage-encoded genes, particularly endolysin and holin, highlighting a fascinating interplay between bacteria, phages, and quorum sensing. []
Q5: Can different bacterial species recognize and respond to the C16-HSL signals produced by others?
A: Research indicates that different Paracoccus species can indeed respond to C16-HSL signals from each other, highlighting the potential for interspecies communication mediated by this specific AHL molecule. []
Q6: What are the implications of understanding C16-HSL signaling and its mechanisms?
A: Furthering our understanding of C16-HSL-mediated quorum sensing has significant implications. It can lead to the development of strategies targeting bacterial communication to control harmful bacterial populations. Conversely, it could also facilitate the manipulation of beneficial bacterial communities for biotechnological applications. [, ]
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